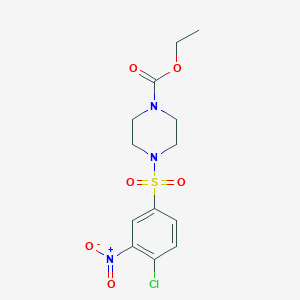

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate

Description

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate (CAS: 694501-34-3) is a synthetic piperazine derivative featuring a sulfonyl bridge linking a substituted aromatic ring to the piperazine core. The molecule consists of a 4-chloro-3-nitrophenyl group attached via a sulfonyl moiety to the nitrogen of the piperazine ring, which is further substituted with an ethyl carboxylate ester at the 4-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-(4-chloro-3-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O6S/c1-2-23-13(18)15-5-7-16(8-6-15)24(21,22)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSAGFVLQQYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazine. The intermediate is then reacted with ethyl chloroformate to yield the final product, Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylic acid.

Scientific Research Applications

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate exhibits various biological activities, making it a candidate for research in drug development. Some key areas of interest include:

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways . Specific studies have reported its effectiveness against certain cancer cell lines, highlighting its potential as an anticancer agent.

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activity, potentially acting against various bacterial strains. Its sulfonamide structure is often associated with antibacterial effects, which warrants further investigation .

Therapeutic Applications

The therapeutic applications of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate are being explored in several contexts:

- Cancer Treatment: Given its anticancer properties, this compound could be developed into a therapeutic agent targeting specific types of tumors. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy in clinical settings.

- Infectious Diseases: The antimicrobial potential suggests that it may be useful in treating infections caused by resistant bacterial strains. Further studies are needed to determine its spectrum of activity and safety profile.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate:

- Study on Anticancer Activity: A study published in the Tropical Journal of Pharmaceutical Research evaluated new derivatives related to this compound for their anticancer properties. The findings indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the piperazine framework could enhance activity .

- Antimicrobial Evaluation: Another research effort focused on assessing the antimicrobial efficacy of this compound against various pathogens. Results showed varying degrees of inhibition, indicating that structural modifications could lead to improved antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the sulfonyl group can participate in covalent bonding with target proteins, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate and analogous sulfonamide-linked piperazine derivatives:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Electronic Effects :

- The nitro group in the target compound provides stronger electron-withdrawing effects compared to methoxy (in ) or methylsulfonyl (in ) substituents. This enhances electrophilicity, making the compound reactive in aromatic substitution or enzyme-binding scenarios .

- Dichloro derivatives (e.g., ) lack nitro groups, reducing redox activity but increasing lipophilicity.

Glycyl linkers (in ) add conformational flexibility, which may improve binding to dynamic protein targets but reduce selectivity.

Solubility and Metabolic Stability: Methoxy groups (in ) enhance water solubility via hydrogen bonding, whereas methylsulfonyl (in ) balances polarity and metabolic resistance.

Biological Activity :

- Piperazine derivatives with arylsulfonyl groups (e.g., ) demonstrate enzyme inhibitory activity, particularly against kinases and proteases. The nitro group’s electron-withdrawing nature likely enhances binding to electron-rich active sites.

- Crystal structure studies (e.g., ) confirm that the piperazine ring adopts a chair conformation across derivatives, but substituents influence intermolecular interactions (e.g., hydrogen bonding in ).

Biological Activity

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate, a compound with the molecular formula CHClNOS and CAS number 873671-24-0, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 377.81 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 526.8 ± 60.0 °C at 760 mmHg |

| Flash Point | 272.4 ± 32.9 °C |

| Melting Point | 93-95 °C |

This compound contains a piperazine ring, a sulfonyl group, and a nitrophenyl group, contributing to its unique reactivity and potential biological interactions.

The biological activity of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonyl group may participate in covalent bonding with target proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of sulfonamide compounds, including Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .

- Cancer Cell Line Studies : In another study focusing on breast cancer cell lines (MCF-7), treatment with Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 μM). The study suggested that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate to improve yield and purity?

- Methodological Answer : The compound’s synthesis involves sulfonylation of a piperazine derivative with a substituted aryl sulfonyl chloride. Key steps include:

- pH Control : Maintain pH 9–10 during sulfonylation using aqueous Na₂CO₃ to deprotonate the piperazine nitrogen and enhance nucleophilicity .

- Reaction Monitoring : Track progress via TLC (e.g., hexanes/EtOAc mixtures) to confirm intermediate formation and minimize side products .

- Precipitation : Adjust pH to 6.0 post-reaction with dilute HCl to precipitate the product, followed by cold-water washing to remove unreacted reagents .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the sulfonyl-piperazine linkage and substituent positions (e.g., nitro and chloro groups on the phenyl ring) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion at m/z corresponding to C₁₃H₁₅ClN₃O₆S) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., chair conformation of the piperazine ring) .

Q. How should researchers address solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; test aqueous solubility at varying pH to identify optimal conditions .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl or ester groups .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the sulfonyl or nitro groups?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT to model sulfonylation transition states and identify regioselectivity in nitro-group reactions .

- Reaction Path Search : Combine computational screening (e.g., Gaussian) with experimental validation to optimize conditions for introducing substituents .

Q. How can conflicting spectroscopic data (e.g., unexpected NOEs in NMR) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect conformational exchange in the piperazine ring .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons (e.g., between the sulfonyl group and piperazine) .

Q. What mechanistic insights explain side-product formation during sulfonylation?

- Methodological Answer :

- Intermediate Trapping : Use in-situ IR or LC-MS to detect intermediates like sulfonic anhydrides or N-chlorinated byproducts .

- Kinetic Studies : Vary reagent stoichiometry and temperature to determine rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

Q. How does the compound’s polymorphism affect its reactivity in downstream applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.